molecular formula C26H26F6N6 B1673016 Unii-DQ4lkh74UY CAS No. 951135-00-5

Unii-DQ4lkh74UY

Número de catálogo: B1673016
Número CAS: 951135-00-5
Peso molecular: 536.5 g/mol
Clave InChI: MRHHSXHMRZMNIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-38893777 es un fármaco de molécula pequeña desarrollado por Janssen Global Services LLC. Es un antagonista potente y selectivo del canal receptor potencial transitorio de vanilloide 1 (TRPV1), que está involucrado en la sensación de dolor y calor. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento del dolor nociceptivo y neuropático .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para JNJ-38893777 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto tiene una fórmula molecular de C26H26F6N6 y una clave InChI de MRHHSXHMRZMNIM-UHFFFAOYSA-N . Los métodos de producción industrial para este compuesto no se han divulgado, probablemente debido a razones de propiedad.

Análisis De Reacciones Químicas

JNJ-38893777 funciona principalmente como un antagonista de TRPV1 y no experimenta transformaciones químicas significativas en condiciones fisiológicas. La estabilidad del compuesto y la falta de reactividad lo hacen adecuado para el uso terapéutico.

Actividad Biológica

Unii-DQ4lkh74UY, also known as JNJ-38893777, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of JNJ-38893777

JNJ-38893777 is a synthetic compound developed by Johnson & Johnson, primarily investigated for its potential therapeutic applications in oncology. Its structure and biological activity have been characterized through various studies, revealing significant insights into its mechanism of action and therapeutic potential.

The biological activity of JNJ-38893777 is attributed to its interaction with several cellular pathways:

  • Inhibition of Cell Proliferation : JNJ-38893777 has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells, which is a critical mechanism for cancer treatment.
  • Targeting Specific Pathways : Research indicates that JNJ-38893777 may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.

The biochemical properties of JNJ-38893777 include:

PropertyDescription
Molecular FormulaC20H26O4
Molecular Weight342.43 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions

Cellular Effects

Research has demonstrated that JNJ-38893777 exhibits significant effects on various types of cancer cells:

  • Cancer Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast, lung, and colorectal cancers.
  • In Vitro Studies : In vitro experiments showed that the compound effectively reduces cell viability and induces apoptosis in treated cells.

Case Study: In Vitro Efficacy

A notable study evaluated the effects of JNJ-38893777 on breast cancer cell lines. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptotic Induction : Increased markers of apoptosis were detected through flow cytometry analysis.

Pharmacokinetics

Understanding the pharmacokinetics of JNJ-38893777 is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates variable absorption rates depending on the route of administration.
  • Distribution : It shows a preferential accumulation in tumor tissues compared to normal tissues.
  • Metabolism : Metabolic pathways involve phase I and phase II reactions, leading to active and inactive metabolites.

Research Applications

JNJ-38893777 has been explored for various applications within scientific research:

  • Cancer Therapy Research : Its anti-tumor properties make it a candidate for further development in cancer therapeutics.
  • Mechanistic Studies : Ongoing studies aim to elucidate the detailed mechanisms by which JNJ-38893777 induces apoptosis and inhibits proliferation.

Propiedades

Número CAS

951135-00-5

Fórmula molecular

C26H26F6N6

Peso molecular

536.5 g/mol

Nombre IUPAC

2-piperidin-1-yl-N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)pyridin-2-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-4-amine

InChI

InChI=1S/C26H26F6N6/c27-25(28,29)17-6-8-18(9-7-17)34-22-19-10-15-37(23-20(26(30,31)32)5-4-12-33-23)16-11-21(19)35-24(36-22)38-13-2-1-3-14-38/h4-9,12H,1-3,10-11,13-16H2,(H,34,35,36)

Clave InChI

MRHHSXHMRZMNIM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F

SMILES canónico

C1CCN(CC1)C2=NC3=C(CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C(=N2)NC5=CC=C(C=C5)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-(piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido(4,5-d)azepin-4-amine
JNJ-38893777

Origen del producto

United States

Synthesis routes and methods I

Procedure details

4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. To a solution of 2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol (435 mg, 1.11 mmol) in CH3CN (9 mL) was added POCl3 (0.41 mL, 4.43 mmol). After 1.5 h at 80° C., the mixture was cooled to rt, diluted with EtOAc, and quenched slowly with satd. aq. NaHCO3. The organic layers were combined, dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (160 mg, 35%).
Name
4-Chloro-2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
435 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol. To solution of KOtBu (1.3 g, 5.77 mmol) in tBuOH (32 mL) was added 5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester (Intermediate B; 1.27 g, 3.85 mmol), followed by piperidine-1-carboximidamide hydrobromide (1.2 g, 5.77 mmol). After heating at reflux for 24 h, the mixture was cooled and concentrated. The residue was dissolved in water and CH2Cl2. The aqueous layer was acidified to pH=7 with HOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated. The residue was triturated with Et2O and filtered. The filtrate was concentrated and the residue was purified (FCC) to give the title compound (776.4 g, 51%—combined filtered and chromatographed).
Name
2-Piperidin-1-yl-7-(3-trifluoromethyl-pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
5-oxo-1-(3-trifluoromethyl-pyridin-2-yl)-azepane-4-carboxylic acid ethyl ester
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Intermediate B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-DQ4lkh74UY
Reactant of Route 2
Reactant of Route 2
Unii-DQ4lkh74UY
Reactant of Route 3
Reactant of Route 3
Unii-DQ4lkh74UY
Reactant of Route 4
Reactant of Route 4
Unii-DQ4lkh74UY
Reactant of Route 5
Reactant of Route 5
Unii-DQ4lkh74UY
Reactant of Route 6
Unii-DQ4lkh74UY

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.